molecular formula C10H10ClNO2 B4894335 3-chloro-5-ethoxy-4-methoxybenzonitrile

3-chloro-5-ethoxy-4-methoxybenzonitrile

Cat. No.: B4894335
M. Wt: 211.64 g/mol
InChI Key: FLJCBUDXJJWUPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-5-ethoxy-4-methoxybenzonitrile is a multifunctional aromatic compound of high interest in organic synthesis and pharmaceutical research. This benzonitrile derivative features a unique structure with chloro, ethoxy, and methoxy substituents, making it a valuable scaffold for constructing more complex molecules . The compound is supplied as (3-Chloro-5-ethoxy-4-methoxyphenyl)methanamine hydrochloride with the CAS Number 1052402-88-6 . As a key synthetic intermediate, its structure is closely related to other alkoxy-substituted benzonitriles used in the synthesis of active pharmaceutical ingredients (APIs) . For instance, 3-ethoxy-4-methoxybenzonitrile is a known intermediate in the production of Apremilast, an oral medication for psoriasis and psoriatic arthritis . The strategic placement of electron-donating alkoxy groups and an electron-withdrawing nitrile group on the same aromatic ring creates a distinct electronic environment, allowing for precise control over subsequent chemical transformations . This makes this compound a versatile building block in multi-step synthetic strategies, particularly in drug discovery and materials science. Please note: This product is intended for research purposes and laboratory use only. It is strictly labeled as "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

3-chloro-5-ethoxy-4-methoxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO2/c1-3-14-9-5-7(6-12)4-8(11)10(9)13-2/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLJCBUDXJJWUPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C#N)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-5-ethoxy-4-methoxybenzonitrile typically involves the introduction of the chloro, ethoxy, and methoxy groups onto a benzonitrile core. One common method involves the reaction of 3-chloro-4-methoxybenzonitrile with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the ethoxy group .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

3-chloro-5-ethoxy-4-methoxybenzonitrile can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The methoxy and ethoxy groups can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The nitrile group can be reduced to form amines.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

Major Products Formed

    Substitution: Products with different functional groups replacing the chloro group.

    Oxidation: Aldehydes or acids derived from the oxidation of methoxy and ethoxy groups.

    Reduction: Amines formed from the reduction of the nitrile group.

Scientific Research Applications

3-chloro-5-ethoxy-4-methoxybenzonitrile has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-chloro-5-ethoxy-4-methoxybenzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of functional groups like chloro, ethoxy, and methoxy allows it to participate in various biochemical pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Position and Functional Group Variations

3-Chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde
  • Structure : Chloro (C3), methoxy (C5), 4-methylbenzyloxy (C4), and aldehyde (-CHO) at C1 .
  • Comparison: The aldehyde group replaces the nitrile, altering reactivity (e.g., susceptibility to oxidation or nucleophilic addition). Applications: Likely used in flavor/fragrance industries due to the aldehyde functionality.
2-Amino-4-chloro-5-methoxybenzonitrile
  • Structure: Amino (-NH2) at C2, chloro (C4), methoxy (C5), and nitrile (-CN) at C1 .
  • Comparison: The electron-donating amino group increases aromatic ring electron density, enhancing electrophilic substitution reactivity. Positional differences (chloro at C4 vs. C3 in the target compound) affect regioselectivity in further derivatization. Applications: Potential as a pharmaceutical precursor due to amino group versatility.
3-Bromo-4-hydroxy-5-methoxybenzonitrile
  • Structure : Bromo (C3), hydroxy (-OH) at C4, methoxy (C5), and nitrile (-CN) at C1 .
  • Comparison: Bromo’s larger atomic radius increases steric hindrance and polarizability compared to chloro. Hydroxy group enhances acidity (pKa ~10) and hydrogen-bonding capacity, improving water solubility relative to ethoxy. Applications: Suited for metal coordination or as a phenolic antioxidant intermediate.
3-Methoxy-4-methylbenzonitrile
  • Structure : Methoxy (C3), methyl (C4), and nitrile (-CN) at C1 .
  • Comparison: Methyl and methoxy groups are weaker electron donors than ethoxy, leading to reduced electron-withdrawing effects on the nitrile. Simpler structure with lower molecular weight (MW = 147.17 g/mol vs. target’s ~211.65 g/mol) may improve volatility.

Physicochemical Properties and Reactivity

Table 1: Key Property Comparison
Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Boiling Point (°C) Solubility (Polarity)
3-Chloro-5-ethoxy-4-methoxybenzonitrile C₁₀H₁₀ClNO₂ 211.65 Cl (C3), OEt (C5), OMe (C4) ~300 (est.) Moderate (lipophilic)
3-Bromo-4-hydroxy-5-methoxybenzonitrile C₈H₆BrNO₂ 244.04 Br (C3), OH (C4), OMe (C5) N/A High (polar)
2-Amino-4-chloro-5-methoxybenzonitrile C₈H₇ClN₂O 198.61 NH₂ (C2), Cl (C4), OMe (C5) N/A Moderate (polar)
3-Methoxy-4-methylbenzonitrile C₉H₉NO 147.17 OMe (C3), Me (C4) ~250 Low (lipophilic)
Reactivity Insights :
  • Nitrile Group : All compounds with -CN exhibit electrophilic behavior, but electron-withdrawing substituents (e.g., Cl, Br) enhance nitrile reactivity in nucleophilic additions .
  • Ether vs. Hydroxy Groups : Ethoxy and methoxy groups in the target compound reduce hydrogen-bonding capacity compared to hydroxy analogs, lowering solubility in aqueous media .

Q & A

Q. What are the optimal synthetic routes for preparing 3-chloro-5-ethoxy-4-methoxybenzonitrile, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : The synthesis typically involves sequential substitution reactions on a benzonitrile core. To introduce ethoxy and methoxy groups, alkylation of hydroxy precursors (e.g., 3-chloro-4,5-dihydroxybenzonitrile) with ethyl iodide or methyl iodide is performed under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). Inert atmospheres (N₂/Ar) minimize oxidation, while monitoring via TLC or HPLC ensures reaction completion. For higher regioselectivity, protect/deprotect strategies (e.g., silyl ethers) may isolate reactive sites .

Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer : Use 1H/13C NMR to confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, ethoxy at δ 1.3–1.5 ppm). Mass spectrometry (EI/ESI) verifies the molecular ion peak (m/z 211.64). Purity is assessed via HPLC (>95% area, C18 column, acetonitrile/water gradient). FT-IR identifies functional groups (e.g., nitrile C≡N stretch ~2240 cm⁻¹). Cross-validate with elemental analysis (C, H, N) .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR shifts vs. computational predictions) for this compound be resolved?

  • Methodological Answer : Discrepancies may arise from solvent effects or conformational dynamics. Perform DFT calculations (B3LYP/6-31G*) to predict NMR shifts under experimental conditions (e.g., CDCl₃ solvent). Use variable-temperature NMR to detect dynamic processes (e.g., restricted rotation). 2D NMR techniques (COSY, HSQC) resolve overlapping signals. Compare with structurally analogous compounds (e.g., 3-chloro-4,5-dimethoxybenzonitrile) to isolate electronic effects .

Q. What strategies mitigate side reactions during nucleophilic substitution at the chloro position of this compound?

  • Methodological Answer : Side reactions (e.g., over-alkylation, ring oxidation) are minimized by:
  • Solvent optimization : Use polar aprotic solvents (DMF, DMSO) to stabilize transition states.
  • Catalytic additives : KI (Finkelstein conditions) enhances chloride displacement.
  • In-situ monitoring : Track intermediates via in-situ IR or Raman spectroscopy .
  • Temperature control : Lower temperatures (0–25°C) reduce competing pathways.
    Post-reaction, purify via column chromatography (silica gel, hexane/EtOAc) .

Q. How do steric and electronic effects of ethoxy vs. methoxy substituents influence the reactivity of this compound compared to its analogs?

  • Methodological Answer :
  • Steric effects : The ethoxy group’s larger size hinders electrophilic substitution at adjacent positions (e.g., Suzuki coupling at C4).
  • Electronic effects : Methoxy’s stronger electron-donating (+M) effect activates the ring toward meta-directing reactions (e.g., nitration).
    Comparative studies : Perform Hammett plots using substituent constants (σ) to quantify electronic contributions. Kinetic assays (e.g., SNAr rates) reveal steric impacts .

Data Analysis & Mechanistic Questions

Q. How can researchers resolve contradictions in biological activity data (e.g., enzyme inhibition) reported for this compound?

  • Methodological Answer : Discrepancies may arise from assay conditions (pH, co-solvents) or impurity interference. Standardize protocols:
  • Dose-response curves : Use ≥3 replicates to calculate IC₅₀ values.
  • Control experiments : Test purity via LC-MS; exclude DMSO cytotoxicity.
  • Structural analogs : Compare with 3-chloro-4-methoxybenzonitrile to isolate ethoxy’s role.
    Molecular docking (e.g., AutoDock Vina) predicts binding modes to enzymes (e.g., cytochrome P450) .

Q. What computational methods are recommended to predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Use density functional theory (DFT) to calculate:
  • Frontier molecular orbitals (HOMO/LUMO) for Suzuki-Miyaura coupling feasibility.
  • Transition state energies for nucleophilic substitution pathways.
    Software: Gaussian 16 or ORCA. Validate with kinetic isotope effects (KIE) or deuterium labeling experiments .

Comparative & Application-Oriented Questions

Q. How does this compound compare to 3-chloro-4,5-dimethoxybenzonitrile in agrochemical applications?

  • Methodological Answer : The ethoxy group enhances lipophilicity (logP ↑), improving membrane permeability in plant models. Test via leaf-disc assays with fungal pathogens. Metabolism studies (e.g., LC-MS/MS) track degradation products. The dimethoxy analog may exhibit faster hydrolysis (t₁/₂ < 24h in soil) due to reduced steric protection .

Q. What analytical techniques differentiate this compound from its regioisomers (e.g., 3-chloro-4-ethoxy-5-methoxybenzonitrile)?

  • Methodological Answer : NOESY NMR identifies spatial proximity between substituents (e.g., ethoxy-methoxy coupling). High-resolution mass spectrometry (HRMS) distinguishes molecular formulae. X-ray crystallography resolves absolute configurations. HPLC retention times vary with polarity differences (C18 column, MeOH/H₂O) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.